molecular formula C26H30Cl2F2N2OS B12743560 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride CAS No. 143760-07-0

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride

Cat. No.: B12743560
CAS No.: 143760-07-0
M. Wt: 527.5 g/mol
InChI Key: AQBAKOYKYYHNGP-UHFFFAOYSA-N
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Description

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride typically involves multiple steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the bis(4-fluorophenyl)methyl group: This step involves the reaction of the piperazine core with 4-fluorobenzyl chloride under basic conditions.

    Addition of the hydroxy-phenylthiopropyl group: This step involves the reaction of the intermediate with 2-hydroxy-3-phenylthiopropyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Bis(4-fluorophenyl)methyl)piperazine: Lacks the hydroxy-phenylthiopropyl group.

    4-(2-Hydroxy-3-phenylthiopropyl)piperazine: Lacks the bis(4-fluorophenyl)methyl group.

    1-(Bis(4-chlorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine: Similar structure but with chlorine instead of fluorine.

Uniqueness

1-(Bis(4-fluorophenyl)methyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine dihydrochloride is unique due to the presence of both the bis(4-fluorophenyl)methyl and hydroxy-phenylthiopropyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

CAS No.

143760-07-0

Molecular Formula

C26H30Cl2F2N2OS

Molecular Weight

527.5 g/mol

IUPAC Name

1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C26H28F2N2OS.2ClH/c27-22-10-6-20(7-11-22)26(21-8-12-23(28)13-9-21)30-16-14-29(15-17-30)18-24(31)19-32-25-4-2-1-3-5-25;;/h1-13,24,26,31H,14-19H2;2*1H

InChI Key

AQBAKOYKYYHNGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

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